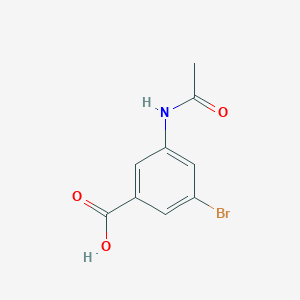

3-Acetamido-5-bromobenzoic acid

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds are of paramount importance in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecular architectures. acs.org The introduction of halogen atoms, such as bromine, onto an aromatic ring significantly influences the molecule's reactivity and provides a handle for a variety of chemical transformations. taylorandfrancis.com Notably, halogenated aromatics are key precursors in numerous metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org This capability allows chemists to selectively introduce new functional groups, thereby diversifying the chemical space and enabling the synthesis of novel compounds with desired properties. taylorandfrancis.comnih.gov The presence of a halogen can also modulate the electronic properties of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions. taylorandfrancis.com Furthermore, enzymatic halogenation is a significant process in the biosynthesis of many natural products with potent biological activities. acs.orgtaylorandfrancis.com

Role of Acetamido Groups in Modulating Molecular Reactivity and Intermolecular Interactions

The acetamido group, a common functional group in organic chemistry, plays a crucial role in modulating the reactivity and intermolecular interaction profile of a molecule. This group can influence the electronic nature of the aromatic ring to which it is attached, thereby affecting the regioselectivity of further chemical reactions. mdpi.com Moreover, the acetamido moiety is capable of participating in hydrogen bonding, both as a hydrogen bond donor (via the N-H group) and as a hydrogen bond acceptor (via the carbonyl oxygen). This ability to form hydrogen bonds is critical in determining the solid-state structure of the molecule and its interactions with biological targets, such as enzymes and receptors. nih.gov The presence of an acetamido group can also impact a molecule's solubility and other physicochemical properties, which are important considerations in drug design and materials science. nih.gov For instance, acetamide-type compounds have been identified as potent modulators of various enzymes implicated in neurodegenerative diseases. nih.gov

Overview of Benzoic Acid Derivatives in Pharmaceutical and Materials Science Contexts

Benzoic acid and its derivatives are a class of compounds with widespread applications in both the pharmaceutical and materials science sectors. researchgate.netnih.gov In the pharmaceutical industry, the benzoic acid scaffold is a key structural motif in numerous drugs, including analgesics, anti-inflammatory agents, and antimicrobial preservatives. ijcrt.orgresearchgate.net The carboxylic acid group can be readily converted into esters and amides, allowing for the synthesis of a diverse library of compounds for biological screening. wikipedia.org For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic properties. nih.gov In materials science, benzoic acid derivatives are utilized in the production of polymers, resins, and other advanced materials. Their ability to form liquid crystals and other ordered structures makes them valuable components in the design of functional materials with specific optical or electronic properties. Furthermore, they are used as additives in food and cosmetic products. nih.gov

Physicochemical Properties of 3-Acetamido-5-bromobenzoic acid

This compound is a solid organic compound with the chemical formula C9H8BrNO3. sigmaaldrich.comcookechem.com It is characterized by a melting point in the range of 217-221 °C. sigmaaldrich.com The table below summarizes some of its key physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 3-(acetylamino)-5-bromobenzoic acid | sigmaaldrich.com |

| CAS Number | 78238-11-6 | sigmaaldrich.comkeyorganics.net |

| Molecular Formula | C9H8BrNO3 | sigmaaldrich.comcookechem.com |

| Molecular Weight | 258.07 g/mol | cookechem.comlabshake.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.comcookechem.com |

| Melting Point | 217-221 °C | sigmaaldrich.com |

| SMILES String | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br | uni.lu |

| InChI Key | LDQYJSYWTYAMBA-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Synthesis and Reactivity of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the bromination of an appropriately substituted acetanilide (B955) precursor. For instance, the monobromination of a substituted benzoic acid can be carried out using N-bromosuccinimide (NBS) in a sulfuric acid system. google.com The starting material for this compound is 3-aminobenzoic acid, which can be acetylated to form 3-acetamidobenzoic acid, followed by selective bromination at the 5-position. Alternatively, 3-amino-5-bromobenzoic acid can be directly acetylated. sigmaaldrich.com

The reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the acetamido group, and the bromine atom. The carboxylic acid group can undergo typical reactions such as esterification and amidation. wikipedia.org The bromine atom on the aromatic ring makes the compound a suitable substrate for various cross-coupling reactions, allowing for the introduction of new substituents at that position. innospk.com The acetamido group can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Applications in Contemporary Research

This compound serves as a valuable building block in various areas of chemical research. Its trifunctional nature makes it a versatile starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, it can be used as a precursor for the synthesis of novel heterocyclic compounds, which are a cornerstone of many drug discovery programs. The presence of the bromine atom allows for its incorporation into larger molecular frameworks through reactions like the Suzuki or Heck coupling. Furthermore, the acetamido and carboxylic acid groups provide sites for further functionalization, enabling the creation of diverse chemical libraries for screening purposes. While specific research findings on the direct application of this compound are not extensively detailed in the provided search results, its structural motifs are present in compounds investigated for their biological activities. For instance, acetamide (B32628) derivatives are being explored as covalent inhibitors for various enzymes. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-acetamido-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQYJSYWTYAMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402885 | |

| Record name | 3-acetamido-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-11-6 | |

| Record name | 3-acetamido-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetamido-5-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Acetamido 5 Bromobenzoic Acid

Strategic Synthesis Pathways for 3-Acetamido-5-bromobenzoic Acid

The synthesis of this compound, a valuable building block in organic synthesis, can be achieved through carefully designed multi-step pathways. These routes often involve the strategic introduction of functional groups onto an aromatic scaffold, considering the directing effects of existing substituents to achieve the desired substitution pattern.

Multi-Step Organic Synthesis Approaches

A common synthetic approach to this compound starts from a readily available precursor such as 3-aminobenzoic acid. The synthesis involves a sequence of reactions, typically beginning with the protection of the amine functionality, followed by selective bromination and subsequent deprotection.

A representative multi-step synthesis is outlined below:

Acetylation of 3-Aminobenzoic Acid: The synthesis commences with the acetylation of the amino group of 3-aminobenzoic acid. This is typically achieved by reacting 3-aminobenzoic acid with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. This step serves to protect the amino group and to direct the subsequent bromination to the desired position. The acetamido group is an ortho-, para-director, but due to steric hindrance from the adjacent carboxyl group, the incoming electrophile is directed to the para-position (position 5).

Bromination of 3-Acetamidobenzoic Acid: The resulting 3-acetamidobenzoic acid is then subjected to electrophilic aromatic substitution, specifically bromination. This is commonly carried out using bromine in a suitable solvent like acetic acid. The acetamido group at position 3 directs the bromine to the 5-position.

Final Product: The product of this sequence is the target molecule, this compound.

This synthetic strategy highlights the importance of substituent effects in aromatic chemistry, where the order of reactions is crucial for achieving the desired isomer. libretexts.orglibretexts.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound can be significantly improved by optimizing various reaction parameters. Key factors that influence the yield and selectivity of the reaction include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the bromination step, the choice of brominating agent and solvent can impact the formation of byproducts. The use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetonitrile (B52724) can offer a milder and more selective alternative to liquid bromine. sioc-journal.cn

Furthermore, temperature control is critical to prevent over-bromination or other side reactions. Microwave-assisted synthesis has emerged as a technique to accelerate reaction rates and often leads to higher yields in shorter time frames compared to conventional heating methods. researchgate.net The optimization of these parameters is often achieved through systematic studies, where the effect of each variable on the reaction outcome is carefully evaluated.

Table 1: Optimization of Reaction Conditions for a Generic Bromination Reaction

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Br₂ | Acetic Acid | 25 | 6 | 75 |

| 2 | Br₂ | Acetic Acid | 50 | 2 | 82 |

| 3 | NBS | CCl₄ | Reflux | 4 | 88 |

| 4 | NBS | Acetonitrile | Reflux | 3 | 91 |

This table is a generalized representation and specific yields for the synthesis of this compound may vary.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ijisrt.com

In the context of this compound synthesis, green chemistry approaches could involve:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as water, ethanol (B145695), or ionic liquids. wikipedia.orgrsc.org

Catalyst-Free or Solvent-Free Reactions: Exploring reaction conditions that minimize or eliminate the need for catalysts and solvents, for example, through mechanochemical methods like ball milling. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

For example, research into solvent-free bromination reactions using techniques like sonication has shown promise in synthesizing bromo acids in a more environmentally benign manner. ijisrt.com

Derivatization and Functionalization of this compound

The presence of three distinct functional groups—a carboxylic acid, an acetamido group, and a bromine atom—makes this compound a versatile scaffold for further chemical transformations. The bromine atom, in particular, serves as a key handle for introducing a wide range of substituents through various cross-coupling reactions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The bromine atom in this compound is an excellent electrophilic partner for these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org Reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can generate a diverse library of biaryl compounds. nih.gov These reactions are highly valued for their functional group tolerance and generally mild reaction conditions. rsc.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org By reacting this compound with different alkenes, vinylated derivatives can be synthesized. This reaction provides a direct method for introducing alkenyl groups onto the aromatic ring. arkat-usa.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with various alkynes offers a straightforward route to acetylenic derivatives, which are valuable intermediates in the synthesis of more complex molecules. organic-chemistry.orgyoutube.comnih.gov

Formation of Biaryl Systems with Modified Biological and Physicochemical Characteristics

The Suzuki coupling reaction is particularly significant for the synthesis of biaryl systems. By coupling this compound with a variety of substituted arylboronic acids, a wide array of biaryl compounds can be prepared. nih.gov The nature of the substituent on the newly introduced aryl ring can profoundly influence the biological and physicochemical properties of the resulting molecule.

For example, introducing electron-donating or electron-withdrawing groups, or sterically bulky substituents can alter properties such as solubility, lipophilicity, and the ability to interact with biological targets. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry and materials science.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Vinylated Aromatic |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |

This table provides a general overview of the types of products that can be formed.

Investigation of Ligand Effects on Catalytic Efficiency and Product Distribution

Research into related catalytic systems has shown that ligand substitution can alter the electron density on the metal center. For instance, in certain cobalt-based oxidation catalysts, replacing acetate (B1210297) ligands with hydroxyl groups leads to an increase in electron density on the cobalt atom. osti.gov This is attributed to the removal of π-back-bonding interactions with acetate and stronger electron donation from the hydroxyl ligands. osti.gov Such electronic modulation directly impacts the catalyst's redox potential and its ability to activate substrates.

Applying these principles to cross-coupling reactions at the brominated position of this compound (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), the selection of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands would be paramount.

Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) generally accelerate the oxidative addition step, which is often rate-limiting, by increasing electron density on the metal center (e.g., Palladium(0)).

Bulky ligands can promote reductive elimination, the final step to release the product, and can also influence regioselectivity in reactions with multiple potential sites.

Bidentate or "bite angle" effects of ligands like Xantphos or DPEphos can influence catalyst stability and prevent side reactions such as β-hydride elimination, leading to higher yields and cleaner product profiles.

The interplay between the ligand, metal, and the electronic nature of the this compound substrate would determine the optimal conditions for achieving high catalytic efficiency and desired product selectivity.

Table 1: Hypothetical Ligand Effects in Cross-Coupling Reactions of this compound

| Ligand Type | Example Ligand | Primary Electronic/Steric Effect | Predicted Impact on Catalysis |

|---|---|---|---|

| Electron-Rich, Bulky Monophosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, large cone angle | Accelerates oxidative addition; may improve yields for sterically hindered couplings. |

| Electron-Deficient Phosphine | Triphenylphosphine (PPh₃) | Less electron-donating, π-acceptor capability | Slower oxidative addition but can stabilize the catalyst. |

| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Very strong σ-donor, sterically bulky | Forms highly stable and active catalysts, often effective for challenging substrates. |

| Wide Bite-Angle Diphosphine | Xantphos | Chelating, enforces a wide P-Pd-P angle | Promotes reductive elimination, suppresses side reactions, enhances catalyst stability. |

Amidation and Esterification Reactions for Prodrug and Conjugate Synthesis

The carboxylic acid moiety of this compound is a prime handle for derivatization into amides and esters, which are key linkages in the synthesis of prodrugs and bioconjugates.

To overcome the low reactivity of carboxylic acids for direct amidation, coupling reagents are employed to activate the carboxyl group, facilitating its reaction with an amine. Among the most effective are uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The mechanism involves the reaction of the carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond with high efficiency and minimal side reactions, such as racemization in the case of chiral amines. This method is widely used for its mild reaction conditions and high yields.

A key application of derivatizing this compound is the creation of carrier-linked prodrugs to improve its pharmacokinetic properties. nih.gov A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body. nih.gov This strategy can be used to enhance solubility, increase metabolic stability, and prolong the drug's duration of action. ijpsonline.com

By forming an ester or amide linkage between the carboxylic acid of the parent molecule and a promoiety (the carrier), one can create a prodrug with tailored characteristics. For instance, amino acid ester prodrugs have been shown to enhance the systemic exposure and half-life of parent drugs. nih.gov In a study on a different bromo-substituted compound, an L-Aspartate ester prodrug resulted in a 5-fold greater half-life and a 3-fold greater total drug exposure (AUC) compared to the administration of the parent drug alone. nih.gov This was attributed to the prodrug evading the metabolic enzymes that would normally degrade the parent compound, creating a reservoir of the drug that is slowly released over time. nih.gov

Table 2: Potential Carrier Moieties for Prodrugs of this compound

| Carrier Moiety | Linkage Type | Potential Pharmacokinetic Advantage | Release Mechanism |

|---|---|---|---|

| Amino Acids (e.g., Valine, Aspartic Acid) | Ester | Enhanced absorption via amino acid transporters, increased half-life. nih.gov | Hydrolysis by esterase enzymes. |

| Polyethylene Glycol (PEG) | Ester | Increased solubility, prolonged circulation time, reduced immunogenicity. | Hydrolysis by esterase enzymes. |

| Glycerol/Lipids | Ester | Improved transport across biological membranes (e.g., intestinal lumen). ijpsonline.com | Hydrolysis by lipase (B570770) enzymes. |

| Phenols (e.g., Guaiacol) | Ester | May add complementary properties like antioxidant effects. ijpsonline.com | Hydrolysis by esterase enzymes. |

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. openstax.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com

In the case of this compound, the substituents are positioned meta to each other.

The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director for electrophilic substitution. It deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack.

The acetamido group (-NHCOCH₃) is an electron-donating group (by resonance) and an ortho, para-director for electrophilic substitution. This property makes it deactivating for nucleophilic aromatic substitution.

Since neither the activating -COOH group nor the deactivating -NHCOCH₃ group is in an ortho or para position relative to the bromine atom, they cannot provide the necessary resonance stabilization for the Meisenheimer intermediate. A meta-substituent offers no such resonance stabilization. openstax.org Consequently, direct SNAr at the bromine position of this compound is electronically disfavored and expected to be very slow under standard conditions. For the reaction to proceed, it would likely require harsh conditions, such as very high temperatures and the use of extremely powerful nucleophiles, or specialized catalytic systems designed to functionalize unactivated aryl halides.

Transformations of the Carboxyl Group to Diverse Functionalities (e.g., Alcohols, Aldehydes, Ketones)

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, serving as a gateway to numerous other functionalities.

Reduction to Primary Alcohols: The carboxyl group can be reduced to a primary alcohol, yielding (3-acetamido-5-bromophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but lack chemoselectivity and would also reduce the acetamido group. A more selective reagent for this transformation is borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), which will reduce the carboxylic acid in the presence of the amide.

Synthesis of Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as most reagents that reduce carboxylic acids will proceed to the primary alcohol. A common strategy involves a two-step process: first, the primary alcohol is synthesized as described above, and then it is carefully oxidized to the aldehyde (3-acetamido-5-bromobenzaldehyde) using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions.

Synthesis of Ketones: To form a ketone, the carboxylic acid must react with an organometallic reagent. Direct reaction is often problematic. A more controlled method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an ester. The acid chloride can then be reacted with an organocuprate reagent (a Gilman reagent, R₂CuLi) to yield a ketone. Alternatively, Weinreb amides, formed from the carboxylic acid, provide an excellent substrate for reaction with organolithium or Grignard reagents to produce ketones without over-addition to form a tertiary alcohol.

Table 3: Reagents for Transformations of the Carboxyl Group

| Target Functionality | Intermediate Step(s) | Typical Reagent(s) |

|---|---|---|

| Primary Alcohol | Direct reduction | Borane (BH₃·THF), LiAlH₄ (less selective) |

| Aldehyde | 1. Reduction to alcohol 2. Mild oxidation | 1. BH₃·THF 2. PCC, Dess-Martin Periodinane |

| Ketone | 1. Conversion to acid chloride or Weinreb amide 2. Reaction with organometallic | 1. SOCl₂, Oxalyl Chloride 2. Organocuprates (R₂CuLi), Grignard reagents (RMgX) |

Modifications of the Acetamido Group (e.g., Hydrolysis, N-Alkylation)

The acetamido group (-NHCOCH₃) also provides opportunities for structural modification, primarily through hydrolysis to the corresponding amine or through alkylation of the nitrogen atom.

Hydrolysis: The amide bond of the acetamido group can be cleaved under hydrolytic conditions to yield 3-amino-5-bromobenzoic acid. This transformation can be achieved using either strong aqueous acid (e.g., HCl, H₂SO₄) or strong aqueous base (e.g., NaOH), typically with heating. The choice between acidic or basic conditions may depend on the stability of other functional groups in the molecule and the desired final salt form of the product (an ammonium (B1175870) salt under acidic conditions or a carboxylate salt under basic conditions).

N-Alkylation: Direct alkylation of the amide nitrogen is generally difficult due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the adjacent carbonyl group. A more common and effective strategy for introducing an alkyl group is a two-step sequence. First, the acetamido group is hydrolyzed to the free amine (3-amino-5-bromobenzoic acid). The resulting primary arylamine is significantly more nucleophilic and can then be readily alkylated using alkyl halides or other electrophilic alkylating agents under basic conditions. For mono-alkylation, reductive amination with an aldehyde or ketone is often a preferred method to control the degree of substitution.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetamido 5 Bromobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift Anisotropy and Coupling Constant Interpretation

The ¹H NMR spectrum of 3-acetamido-5-bromobenzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the methyl protons of the acetamido group. The substitution pattern on the benzene (B151609) ring—with a carboxylic acid, an acetamido group, and a bromine atom at positions 1, 3, and 5, respectively—dictates the chemical shifts (δ) and coupling patterns of the three remaining aromatic protons at positions 2, 4, and 6.

The aromatic region is expected to show three signals, each integrating to one proton. The proton at C2 will likely appear as a triplet (or more accurately, a triplet of triplets with small, unresolved long-range couplings), influenced by meta-coupling to H4 and H6. The protons at C4 and C6 are also anticipated to be triplets due to meta-coupling with their respective neighbors. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group (-CH₃) of the acetamido moiety will present as a sharp singlet, integrating to three protons, in a region typical for acetyl groups.

Predicted ¹H NMR Data for this compound Note: Predicted values are based on additive chemical shift rules and data from analogous compounds. Solvent: DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~13.0 (broad s) | Singlet, broad | N/A |

| -NH | ~10.5 (broad s) | Singlet, broad | N/A |

| H-2 | ~8.2 | Triplet | J ≈ 1.5-2.0 Hz (meta) |

| H-4 | ~8.0 | Triplet | J ≈ 1.5-2.0 Hz (meta) |

| H-6 | ~7.8 | Triplet | J ≈ 1.5-2.0 Hz (meta) |

| -COCH₃ | ~2.1 | Singlet | N/A |

Carbon-13 (¹³C) NMR for Aromatic and Carbonyl Carbon Assignments

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carboxylic acid (-COOH) and acetamido (-NHCOCH₃) groups act as de-shielding and shielding groups, respectively, while the bromine atom has a characteristic de-shielding effect. The carbonyl carbons of the carboxylic acid and the amide group are expected to resonate at the downfield end of the spectrum, typically between 165 and 170 ppm. oregonstate.edu The carbon atom attached to the bromine (C5) will be significantly influenced by the heavy atom effect.

Predicted ¹³C NMR Data for this compound Note: Predicted values are based on standard chemical shift ranges for substituted benzenes. Solvent: DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~167 |

| -NHCO- | ~169 |

| C-1 (-C-COOH) | ~134 |

| C-2 | ~128 |

| C-3 (-C-NH) | ~141 |

| C-4 | ~125 |

| C-5 (-C-Br) | ~122 |

| C-6 | ~118 |

| -CH₃ | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. columbia.edu In the case of this compound, weak cross-peaks would be expected between the aromatic protons (H-2, H-4, H-6) due to their meta-coupling (⁴J). No other correlations would be anticipated, confirming the isolated nature of the aromatic spin system and the methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. libretexts.org This would definitively link the predicted ¹H signals to their corresponding ¹³C signals. Expected correlations would be observed for the C2-H2, C4-H4, C6-H6, and the methyl C-H pairs. Quaternary carbons (C1, C3, C5, and the two carbonyls) would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-4 bonds), which is vital for piecing together the molecular framework. columbia.educolumbia.edu Key expected correlations would include:

The amide proton (-NH) showing correlations to the amide carbonyl carbon, C3, C2, and C4.

The methyl protons (-CH₃) showing a strong correlation to the amide carbonyl carbon.

The aromatic protons showing correlations to neighboring carbons. For instance, H2 would correlate to C4, C6, C1, and the carboxylic acid carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule. For this compound (C₉H₈BrNO₃), the exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). sisweb.comsisweb.com The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Predicted HRMS Data for this compound

| Ion Formula | Adduct | Calculated m/z (Monoisotopic) | Predicted m/z from Database uni.lu |

|---|---|---|---|

| [C₉H₈⁷⁹BrNO₃ + H]⁺ | [M+H]⁺ | 257.9760 | 257.97603 |

| [C₉H₈⁸¹BrNO₃ + H]⁺ | [M+2+H]⁺ | 259.9740 | N/A |

| [C₉H₈⁷⁹BrNO₃ + Na]⁺ | [M+Na]⁺ | 279.9579 | 279.95797 |

| [C₉H₈⁸¹BrNO₃ + Na]⁺ | [M+2+Na]⁺ | 281.9559 | N/A |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For aromatic amides, common fragmentation pathways include cleavage of the amide bond and losses of small neutral molecules. nih.govrsc.org

A plausible fragmentation pathway for this compound would likely involve several key steps:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of ketene (B1206846) (-42 Da): From the acetamido group, via cleavage of the N-CO bond, to form 3-amino-5-bromobenzoic acid.

Loss of the acetyl radical (-43 Da): Cleavage of the bond between the nitrogen and the carbonyl carbon of the acetamido group.

Loss of the carboxyl group (-45 Da): As a COOH radical.

Decarboxylation (-44 Da): Loss of CO₂ from the parent ion.

Predicted MS/MS Fragmentation Ions for this compound Based on precursor ion [C₉H₈⁷⁹BrNO₃+H]⁺, m/z 257.9760

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 239.9655 | H₂O | Ion from cyclization after water loss |

| 215.9655 | C₂H₂O (ketene) | Protonated 3-amino-5-bromobenzoic acid |

| 197.9549 | H₂O + C₂H₂O | Fragment from further dehydration of the 215.9655 ion |

| 178.9392 | Br | Protonated 3-acetamidobenzoic acid |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its carboxylic acid, secondary amide, and substituted aromatic functionalities.

The presence of the carboxylic acid group gives rise to several characteristic absorptions. A broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1680 cm⁻¹.

The secondary amide group also presents a unique set of absorption bands. The N-H stretching vibration is typically observed in the range of 3350-3150 cm⁻¹, often as a sharp to moderately broad peak. The amide I band, which is primarily due to the C=O stretching of the amide, is expected to be a strong absorption between 1680-1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is anticipated in the 1570-1515 cm⁻¹ region.

The aromatic ring contributes to several bands in the spectrum. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring usually result in multiple bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring also influences the spectrum, with characteristic out-of-plane C-H bending bands appearing in the 900-675 cm⁻¹ region, which can help confirm the 1,3,5-trisubstitution pattern. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Based on data from analogous compounds like 4-acetamidobenzoic acid bas.bg, a representative table of expected IR absorption bands for this compound can be constructed.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Amide | N-H stretch | 3350 - 3150 |

| Amide | C=O stretch (Amide I) | 1680 - 1630 |

| Amide | N-H bend, C-N stretch (Amide II) | 1570 - 1515 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Alkyl | C-H stretch (from acetyl group) | 2960 - 2850 |

| Haloalkane | C-Br stretch | 600 - 500 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, analysis of a closely related isomer, 2-acetylamino-benzoic acid, provides insight into the likely structural features researchgate.net. In the solid state, it is expected that this compound molecules would engage in extensive hydrogen bonding. The carboxylic acid groups are highly likely to form centrosymmetric dimers, with strong O-H···O hydrogen bonds between two molecules. Additionally, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of chains or sheets of molecules.

The planarity of the benzene ring and the amide group would be of interest. Steric hindrance between the substituents could lead to a non-planar arrangement, where the carboxylic acid and acetamido groups are twisted out of the plane of the benzene ring. The bromine atom, being a large substituent, would also influence the molecular packing. Halogen bonding, a non-covalent interaction involving the bromine atom, might also play a role in stabilizing the crystal structure.

A hypothetical table of selected crystallographic parameters, based on what might be expected from an analysis of this compound, is presented below.

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Likely centrosymmetric (e.g., P2₁/c) |

| Hydrogen Bonding | Strong O-H···O dimers from carboxylic acids; N-H···O chains from amides |

| Molecular Conformation | Potential non-planar arrangement of substituents on the benzene ring |

| Intermolecular Interactions | π-π stacking between aromatic rings; potential C-Br···O or C-Br···π halogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorptions characteristic of a substituted benzene ring. The benzene ring itself has several absorption bands, which are influenced by the attached functional groups. The acetamido group (-NHCOCH₃) is an activating group (electron-donating) and the carboxylic acid group (-COOH) is a deactivating group (electron-withdrawing), while the bromine atom is a deactivating group with weak directing effects.

The interplay of these substituents on the benzene ring will affect the energies of the π → π* transitions. Typically, substituted benzoic acids exhibit a primary absorption band (E2-band) around 230-280 nm and a secondary, less intense band (B-band) at longer wavelengths, often above 270 nm. The presence of the acetamido group is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid. The bromine atom may also contribute to a slight red shift.

The solvent can also influence the UV-Vis spectrum. In polar solvents, the fine structure of the absorption bands may be lost, and the position of λmax can shift due to solvent-solute interactions. For instance, a change in the pH of the solution would lead to the ionization of the carboxylic acid group to a carboxylate, which would alter the electronic properties of the molecule and result in a shift in the absorption maxima.

A table summarizing the expected UV-Vis absorption data for this compound is provided below, based on general principles for substituted aromatic compounds.

| Transition | Expected λmax Range (nm) | Solvent |

| π → π* (E2-band) | 240 - 260 | Ethanol |

| π → π* (B-band) | 280 - 300 | Ethanol |

Computational Chemistry and Theoretical Studies of 3 Acetamido 5 Bromobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of 3-Acetamido-5-bromobenzoic acid.

Density Functional Theory (DFT) has become a primary tool for studying the molecular structure of complex organic molecules. For this compound, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can be used to optimize the molecular geometry, determining the most stable arrangement of its atoms. mdpi.com This optimization provides precise bond lengths, bond angles, and dihedral angles.

Further analysis of the electronic structure includes:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the MEP would show electron-rich regions around the oxygen atoms of the carboxyl and acetamido groups, and the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient regions, likely around the hydrogen atoms of the carboxylic acid and amide groups, would indicate sites for nucleophilic attack. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. Analysis of the HOMO and LUMO distribution reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively, in chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about intramolecular and intermolecular bonding and interactions. It can quantify charge transfer between orbitals, highlighting the stabilizing effects of hyperconjugation and hydrogen bonding within the molecular structure. researchgate.netmdpi.com

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis. nih.govmdpi.com DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. idc-online.com By computing the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are often compared with experimental data to confirm the molecular structure. Discrepancies between computed and experimental shifts can be minimized by using specialized functionals or scaling factors. idc-online.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical data based on typical computational methods for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Aromatic) | 8.1 - 8.4 | Refer to experimental data |

| H (Amide) | 9.9 - 10.2 | Refer to experimental data |

| H (Methyl) | 2.1 - 2.3 | Refer to experimental data |

| C (Carboxyl) | 168 - 172 | Refer to experimental data |

| C (Aromatic) | 115 - 140 | Refer to experimental data |

| C (Amide C=O) | 169 - 173 | Refer to experimental data |

| C (Methyl) | 24 - 26 | Refer to experimental data |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute these frequencies, which correspond to specific bond stretches, bends, and torsions. nih.gov The calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular motions. mdpi.comresearchgate.net This comparison helps to confirm the presence of key functional groups and provides a detailed picture of the molecule's vibrational dynamics.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound Note: This table presents hypothetical data based on typical computational methods for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400 - 3500 (monomer), 2500-3300 (dimer) | Broad band in 2500-3300 region |

| N-H Stretch (Amide) | 3250 - 3350 | ~3300 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | ~1720 |

| C=O Stretch (Amide I) | 1650 - 1690 | ~1670 |

| N-H Bend (Amide II) | 1510 - 1570 | ~1540 |

| C-Br Stretch | 500 - 600 | ~550 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility and interactions with its environment.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to various possible conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape might change in different environments, which can influence its biological activity.

Structure-Activity Relationship (SAR) Studies via In Silico Modeling

In silico modeling plays a significant role in modern drug discovery by predicting the biological activity of compounds based on their chemical structure. For this compound, these methods can be used to generate hypotheses about its potential biological targets and guide the design of more potent analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. By "docking" the 3D structure of this compound into the active site of a target protein, it is possible to estimate the binding affinity (e.g., in kcal/mol) and identify key intermolecular interactions like hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov For instance, studies on similar benzoic acid derivatives have explored their binding to enzymes like protein tyrosine phosphatase 1B (PTP1B). dntb.gov.ua Such an analysis for this compound could reveal its potential as an inhibitor for relevant biological targets.

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein Note: This table presents hypothetical data for illustrative purposes.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B | -7.5 | Arg221, Asp181 | Hydrogen Bond with Carboxyl group |

| Tyr46, Val49 | Hydrophobic interaction with Benzene (B151609) ring | ||

| Gln262 | Hydrogen Bond with Acetamido group |

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org By analyzing a dataset of related compounds, QSAR can identify the physicochemical properties (descriptors) that are most important for activity. For this compound, descriptors such as lipophilicity (logP), molecular weight, and electronic parameters derived from DFT could be used to predict its activity and guide the synthesis of new derivatives with improved properties. semanticscholar.org

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:

Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. mdpi.com

Determine Activation Energies: The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the reaction rate.

Investigate Stereoselectivity: For reactions that can produce multiple stereoisomers, computational methods can predict which product is more likely to form by comparing the energies of the different transition states leading to each isomer. researchgate.net

For example, the synthesis of this compound typically involves the acetylation of 3-Amino-5-bromobenzoic acid. A computational study of this reaction could elucidate the precise mechanism of the nucleophilic attack of the amino group on acetic anhydride (B1165640), including the structures of any intermediates and the key transition state. nih.gov This provides fundamental insights into the reaction's feasibility and conditions.

Environmental Occurrence, Fate, and Remediation Strategies for 3 Acetamido 5 Bromobenzoic Acid As an Emerging Contaminant

Detection and Quantification in Aquatic Ecosystems

The presence of 3-acetamido-5-bromobenzoic acid in various water bodies is a subject of growing environmental research, highlighting its role as a tracer for human-impacted water cycles.

This compound has been detected in significant concentrations in river water impacted by urban and hospital effluents. Studies confirm that while WWTPs can transform the parent compound iopromide (B1672085), they can subsequently release transformation products like this compound into receiving surface waters. For example, research conducted on the Yamuna River in India identified the compound in surface water samples. researchgate.net While specific concentrations in WWTP effluents are not extensively documented for this particular compound, the general presence of iopromide transformation products in these effluents is well-established, with some studies reporting concentrations of the total iopromide transformation products up to several micrograms per liter.

Specific data on the concentration of this compound in the Yellow, Hai, and Liao Rivers in China is not available in the reviewed scientific literature. However, studies on other acidic pharmaceuticals in these river basins provide context on contaminant distribution. Research has shown that concentrations of other drug compounds in the Yellow and Liao Rivers were generally higher during the dry season, whereas in the Hai River, concentrations were higher in July compared to November. researchgate.net These studies also noted that higher concentrations of contaminants were frequently found in areas near metropolitan centers and at river confluences, suggesting a strong link to urban wastewater discharges. researchgate.net

The primary anthropogenic source of this compound is the widespread use of its parent compound, iopromide, in medical imaging procedures. Following administration, iopromide and its transformation products are excreted and enter the wastewater system.

Seasonal changes, particularly rainfall patterns, significantly influence the concentration of this contaminant in rivers. A study of the Yamuna River in Delhi, India, demonstrated a clear seasonal variation. The concentration of this compound was recorded at 45.22 µg/L during the non-monsoon period, which decreased to 14.07 µg/L during the monsoon season, likely due to the dilution effect of increased river flow. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Seasonal Concentration of this compound in the Yamuna River

| Season | Concentration (µg/L) | Source |

| Non-Monsoon | 45.22 | researchgate.net |

| Monsoon | 14.07 | researchgate.net |

The potential for this compound to accumulate in sediments is an area of ongoing investigation. While some studies suggest that the parent iodinated X-ray contrast media have low sorption to sediment, transformation products have been detected in riverbed materials. For instance, iopromide transformation products were measured in the sediments of the Ebro river basin in Spain, confirming their presence in this environmental compartment. tdx.cat However, specific quantitative data on the accumulation rates and long-term fate of this compound in sediments remain limited.

Environmental Fate and Transformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its persistence and potential impact. Natural attenuation processes like riverbank filtration play a key role in its degradation.

Riverbank filtration (RBF) has proven to be a highly effective natural process for the removal of this compound from contaminated river water. RBF involves the passage of river water through the soil and sand of a riverbank to extraction wells. During this process, a combination of physical filtration, sorption, and biodegradation significantly reduces the concentration of many organic micropollutants.

Research has shown a substantial reduction in the concentration of this compound through RBF. In one study, river water containing a significant concentration of approximately 50 µg/L of the compound was treated by RBF, and the resulting water in the production wells had concentrations below 1 µg/L, demonstrating a removal efficiency of over 98%. semanticscholar.orgresearchgate.net

Interactive Data Table: Efficacy of Riverbank Filtration on this compound

| Water Source | Concentration (µg/L) | Removal Efficiency | Source |

| River Water | ~50 | - | semanticscholar.orgresearchgate.net |

| Riverbank Filtrate (Well Water) | < 1 | >98% | semanticscholar.orgresearchgate.net |

This indicates that RBF systems can serve as a robust and sustainable barrier against the contamination of drinking water sources by this emerging contaminant.

Efficacy of Conventional Wastewater Treatment Processes for Removal

Conventional wastewater treatment processes, such as activated sludge systems, have demonstrated limited efficacy in completely removing persistent organic pollutants. nih.gov While these systems are effective at reducing common pollutants like caffeine (B1668208) with removal rates up to 98-99%, many pharmaceutical compounds and industrial chemicals are only partially removed. researchgate.net For instance, studies on various pharmaceutically active compounds show that conventional treatments achieve an average removal rate of about 64%. researchgate.net The removal of specific compounds can vary significantly; some are readily biodegradable, while others, like carbamazepine, are known to be persistent. nih.govresearchgate.net

The primary mechanisms for the removal of micropollutants in these systems are biodegradation and adsorption onto sludge. However, the efficiency of these processes is highly dependent on the chemical structure of the compound and the specific operating conditions of the treatment plant. nih.govuzh.ch For compounds that are not readily biodegradable, a significant portion may pass through the treatment plant and be discharged into the environment. nih.gov The acclimation of activated sludge by pre-exposing it to specific contaminants can enhance the biodegradation of some compounds, but not all are susceptible to this enhancement. nih.govuzh.ch

Advanced Oxidation Processes (AOPs) for Degradation

Given the limitations of conventional treatments, Advanced Oxidation Processes (AOPs) are being explored for the degradation of recalcitrant compounds like this compound. AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances like CO2 and water. abpsoil.commdpi.com

Photoelectrochemical Degradation Mechanisms

Photoelectrochemical (PEC) degradation is an AOP that combines photocatalysis with an electrochemical process. sci-hub.st This method utilizes a semiconductor photoanode (like TiO2 or ZnO) which, when irradiated with UV light and subjected to an electrical potential, generates electron-hole pairs. sci-hub.stmdpi.com These lead to the formation of highly reactive hydroxyl radicals from water oxidation on the electrode's surface. sci-hub.st The applied potential enhances the separation of these charge carriers, improving the efficiency of radical generation and subsequent degradation of organic pollutants. sci-hub.st Studies on compounds like acetaminophen (B1664979) have shown that PEC processes can achieve high degradation efficiencies, with synergistic effects observed between the electrochemical and photocatalytic components. mdpi.com The efficiency can be further influenced by factors such as the electrode material, applied potential, and the presence of other ions in the water matrix. mdpi.com

Catalytic Ozonation and Photocatalytic Ozonation

Catalytic ozonation is another AOP that enhances the oxidizing power of ozone through the use of a solid catalyst. mdpi.com This process can operate through two main pathways: the direct reaction of ozone with the target compound, or the indirect reaction with hydroxyl radicals generated from ozone decomposition on the catalyst surface. sci-hub.stmdpi.com A variety of materials, including metal oxides, can act as catalysts. mdpi.com

Photocatalytic ozonation combines ozonation with photocatalysis, creating a synergistic effect that accelerates the degradation of pollutants. mdpi.com The simultaneous application of ozone and UV irradiation over a photocatalyst (like TiO2 or ZnO) generates a greater amount of hydroxyl radicals than either process alone, leading to significantly enhanced degradation rates for refractory compounds. mdpi.com This synergy has been demonstrated to be effective for the removal of various pollutants, including phenols and methyl tert-butyl ether (MTBE). mdpi.com

Ultrasonic and Hydrodynamic Cavitation Effects

Cavitation-based AOPs utilize the physical phenomenon of cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid—to degrade pollutants. nih.gov

Ultrasonic Cavitation: High-frequency ultrasound (sonolysis) generates acoustic cavitation. The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water sonolysis. nih.govmdpi.com

Hydrodynamic Cavitation (HC): HC is produced by pressure variations in a flowing liquid, often by passing it through a constriction like a Venturi tube or an orifice plate. nih.gov The resulting cavitation bubbles collapse and release significant energy, creating similar sonochemical effects to ultrasonic cavitation. nih.govnih.gov

The combination of these cavitation techniques with other AOPs, such as ozonation or Fenton processes, has been shown to further enhance degradation efficiency for a variety of pharmaceuticals and other organic pollutants. nih.govmdpi.com The design of the cavitation reactor, including factors like the geometry of the cavitation-generating unit, can significantly impact its performance. nih.gov

Sorption and Adsorption Phenomena in Environmental Matrices

The fate of this compound in the environment is also governed by its interaction with solid phases like soil, sediment, and sludge. Sorption, which includes both adsorption (surface binding) and absorption (partitioning into a solid), is a key process that can immobilize the compound, reducing its bioavailability and transport. The extent of sorption is influenced by the chemical's properties (such as its hydrophobicity and charge) and the characteristics of the environmental matrix (like organic carbon content and pH). For instance, compounds with a strong affinity for organic matter will tend to accumulate in sludge and sediments. epa.gov Understanding these sorption phenomena is crucial for predicting the environmental distribution and persistence of the contaminant.

Ecological Risk Assessment and Environmental Impact

An ecological risk assessment (ERA) is a process used to evaluate the potential adverse effects that a chemical stressor may have on the organisms and ecosystems in the environment. epa.govifremer.fr The process for a compound like this compound would involve several steps:

Problem Formulation: Identifying the contaminant and the environmental compartments (water, soil) it is likely to affect. ifremer.fr

Exposure Assessment: Determining or predicting the environmental concentrations of the compound. This involves understanding its release, fate, and transport, including processes like degradation and sorption.

Effects Assessment (Toxicity): Evaluating the ecotoxicological effects of the compound on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish). ifremer.fr This data is often generated through laboratory testing.

Risk Characterization: Integrating the exposure and effects data to estimate the likelihood and magnitude of adverse ecological impacts. This is often done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

Given that many emerging contaminants are found at low concentrations, the focus of ERAs is often on the potential for chronic toxicity and sublethal effects, as well as the impact of chemical mixtures. ifremer.frenv.go.jp The presence of halogen atoms, like bromine in this compound, can sometimes increase the persistence and potential toxicity of a molecule. A thorough ERA is necessary to understand the potential risks it poses to environmental health.

Data on Advanced Oxidation Processes

Below are tables summarizing research findings on the efficacy of various AOPs for degrading different organic pollutants, which provides context for their potential application to this compound.

Table 1: Efficacy of Photoelectrochemical (PEC) Degradation on Acetaminophen Data sourced from a study on acetaminophen degradation, illustrating the potential of PEC processes.

| Electrode Treatment | Process | Degradation Efficiency (%) |

| Untreated | PEC | 87 |

| Untreated | EC (Electrochemical) | 2 |

| Untreated | PC (Photocatalytic) | 8 |

| Electrochemically Treated | PEC | 95 |

| This table demonstrates the synergistic effect of combining electrochemistry and photocatalysis, and how electrode pre-treatment can further enhance degradation. mdpi.com |

Table 2: Efficacy of Catalytic Ozonation on p-Chlorobenzoic Acid (p-CBA) Data from a study on a structurally related chlorinated compound, indicating the potential of catalytic ozonation.

| Catalyst | Contact Time (min) | Degradation Efficiency (%) |

| TMFx-50 | 3 | >95 |

| TMFx-50 | 15 | ~99 |

| TMFx-1000 | 15 | <99 (less than TMFx-50) |

| This table shows the high efficiency of catalytic ozonation for a halogenated benzoic acid derivative, with performance varying by catalyst type. mdpi.com |

Table 3: Efficacy of Combined AOPs on Rhodamine B Dye Data from a study comparing various AOPs, highlighting the enhanced performance of combined systems.

| AOP System | Reaction Time (min) | Degradation Efficiency (%) |

| H₂O₂/UV | 30 | 33 |

| O₃/UV | 30 | 90 |

| PDS/O₃/UV | 30 | 69-79 |

| This table illustrates that combining UV with ozone is highly effective, and even complex multi-component AOPs show significant degradation capabilities. mdpi.com |

Impact on Aquatic Biota (e.g., Microalgae, Fish)

However, the environmental context of this compound is critical, as it is recognized as a transformation product of the widely used iodinated X-ray contrast agent, iopamidol (B1672082). Therefore, the potential impact on aquatic biota can be inferred by examining studies on the degradation products of its parent compound.

Research on the disinfection byproducts of iopamidol has revealed toxic effects on various aquatic organisms. For instance, a study investigating the chlorination of iopamidol in the presence of ammonium (B1175870) (NH₄⁺) demonstrated that the resulting mixture of transformation products exhibited acute toxicity to the green alga Scenedesmus sp., the freshwater crustacean Daphnia magna, and the zebrafish (Danio rerio). While this study did not isolate and test this compound individually, it highlights the potential for iopamidol transformation products to be harmful to aquatic ecosystems.

Conversely, some water treatment processes may mitigate the toxicity of these transformation products. A study on the degradation of iopamidol using a UV/sulfite process found that the resulting transformation products were less toxic to the bioluminescent bacterium Vibrio fischeri when compared to the products of direct UV photolysis. This suggests that the specific environmental conditions and treatment processes play a significant role in determining the ultimate toxicity of iopamidol's degradation products.

A screening profile from the Minnesota Department of Health for iopamidol notes that while the parent compound itself is not considered toxic, it can form toxic disinfection by-products when water containing it is chlorinated. health.state.mn.us The profile also suggests that iopamidol is not expected to bioaccumulate in the tissues of fish or other wildlife. health.state.mn.us

Further research is necessary to isolate this compound and conduct direct toxicity tests on key aquatic indicator species to establish its specific environmental risk profile.

Potential for Additive or Synergistic Effects with Co-occurring Contaminants

There is currently a significant lack of research into the potential for additive or synergistic effects of this compound with other contaminants present in the aquatic environment. As a transformation product of a pharmaceutical, it is likely to co-occur with its parent compound, iopamidol, as well as a complex mixture of other pharmaceuticals, personal care products, and their degradation byproducts.

The study of synergistic and additive effects is crucial for a realistic environmental risk assessment, as contaminants are rarely found in isolation. The combined effect of multiple chemicals, even at low individual concentrations, can be significantly greater than the effect of each substance alone. Given the detection of this compound in surface waters, understanding its interactions with other pollutants is a critical area for future research.

Role as a Pharmaceutically Active Compound (PhAC) in Environmental Monitoring

This compound serves as an indicator of pharmaceutical pollution in the environment, primarily due to its origin as a transformation product of the X-ray contrast medium, iopamidol. The presence of this compound in water bodies signifies the discharge of treated or untreated wastewater containing residues of this widely used medical imaging agent.

Monitoring data from environmental studies have confirmed the presence of this compound in surface waters. For example, a study of the Guadalquivir River in Spain reported its detection and noted a reduction in its concentration, likely due to dilution effects during the monsoon season. researchgate.netresearchgate.net Another study on riverbank filtration as a water treatment method also identified this compound in river water, with significant removal observed after filtration. sdewes.org

The detection of this compound can be accomplished using advanced analytical techniques such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and liquid chromatography-electrospray time-of-flight mass spectrometry (LC-TOFMS). researchgate.net These methods allow for the sensitive and selective quantification of this and other emerging contaminants in complex environmental matrices.

The monitoring of this compound can, therefore, be a valuable tool for:

Tracking the environmental fate and transport of iopamidol and its degradation products.

Assessing the effectiveness of wastewater treatment plants and other remediation strategies in removing these types of contaminants.

Identifying areas with high inputs of hospital and municipal wastewater.

As a stable transformation product, this compound can provide a more persistent signal of pharmaceutical contamination than the parent compound, which may degrade more rapidly under certain environmental conditions.

Interactive Data Table: Environmental Occurrence of this compound

| Location | Water Body | Reported Concentration | Notes | Reference |

| Jaén, Spain | Guadalquivir River and related surface waters | Reduced from 45.22 µg/L to 14.07 µg/L | Concentration varied with monsoon season, indicating dilution effects. | researchgate.netresearchgate.net |

| Not Specified | River Water | Significant levels (~50 µg/L) in river water, reduced to < 1 µg/L after riverbank filtration. | Demonstrates effective removal by a specific water treatment process. | sdewes.org |

Pharmacological and Biological Research Perspectives on 3 Acetamido 5 Bromobenzoic Acid and Its Analogues

Inhibitory Activities and Mechanisms of Action

Detailed investigations into the inhibitory activities of 3-Acetamido-5-bromobenzoic acid are not readily found in peer-reviewed literature. However, the structural motifs present in the molecule suggest potential interactions with biological systems that are worthy of exploration.

Inhibition of Complement System Pathways (e.g., Alternative Pathway, Factor D)

The complement system, a critical component of the innate immune response, has been a target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. Factor D, a serine protease, is a key enzyme in the alternative pathway of the complement system. While there are no direct studies reporting the inhibition of Factor D or other complement pathways by this compound, the exploration of small molecule inhibitors for this target is an active area of research. The potential for this compound to act as a complement inhibitor would require specific enzymatic and cell-based assays to be confirmed.

Potential Therapeutic Applications in Complement-Mediated Diseases (e.g., Age-Related Macular Degeneration, Diabetic Retinopathy)

Dysregulation of the complement system is implicated in the pathogenesis of several ocular diseases, including age-related macular degeneration (AMD) and diabetic retinopathy (DR). Consequently, inhibitors of the complement cascade are being investigated as potential treatments for these conditions. Should this compound be found to possess complement-inhibitory properties, it could, in theory, be a candidate for further investigation in the context of these diseases. However, at present, there is no scientific evidence to support this application. The development of treatments for nAMD and DR is an active area of research, with a focus on anti-VEGF therapies and other novel mechanisms. retinalphysician.com

Structure-Activity Relationships in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound, no specific SAR studies have been published. Such studies would involve the synthesis and biological evaluation of a series of analogues to determine how modifications to the chemical structure affect its activity. Key modifications could include altering the substituent on the benzene (B151609) ring, changing the nature of the amide group, and modifying the carboxylic acid moiety.

Molecular Target Identification and Validation Studies

The specific molecular targets of this compound have not been identified in the available literature. Identifying the molecular targets is a critical step in understanding the mechanism of action of a compound and for guiding further drug development. Techniques such as affinity chromatography, chemical proteomics, and molecular docking simulations are often employed for this purpose. Molecular docking is a computational method used to predict the binding orientation of a small molecule to a protein target. mdpi.comnih.gov

Exploration of Other Potential Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

While specific studies on this compound are lacking, related chemical structures have been investigated for various biological activities.

Some acetamidobenzamide derivatives have been screened for antimicrobial and antibiofilm activity. core.ac.uk For instance, certain novel 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides have shown promising antibiofilm activity against Candida albicans. core.ac.uk

The anti-inflammatory potential of benzoic acid derivatives is also an area of interest. For example, some 3-arylphthalides have been shown to inhibit nitric oxide production and the expression of pro-inflammatory cytokines. nih.gov Additionally, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated anti-nociceptive and anti-inflammatory effects in preclinical models. nih.gov These findings suggest that the broader class of compounds to which this compound belongs may possess anti-inflammatory properties, warranting further investigation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Derivatization